2-Furylacetone
Description
Contextualization within Furanoid Chemistry
2-Furylacetone belongs to the furanoid class of heterocyclic organic molecules. Furanoids are characterized by a five-membered ring containing four carbon atoms and one oxygen atom. acs.orgnoaa.gov This structural motif can be aromatic, partially saturated, or fully saturated. The properties and reactivity of furanoids are significantly influenced by the functional groups attached to the furan (B31954) ring. acs.orgnoaa.gov In the case of this compound, the presence of a ketone functional group dictates its chemical behavior and applications.
Furanoids are naturally occurring compounds found in various sources, including essential oils and as products of biomass pyrolysis and combustion. acs.orgacs.org They are recognized as significant volatile organic compounds (VOCs) in biomass burning plumes. acs.orgacs.org The atmospheric chemistry of furanoids is a critical area of study due to their potential impact on air quality through the formation of ozone and secondary organic aerosols. acs.orgnoaa.govacs.org
Historical Perspectives in Chemical Synthesis and Characterization
The synthesis of this compound has been approached through various chemical routes. One documented method involves the oxidation of 1-(2-furyl)-propan-2-ol using pyridinium (B92312) chlorochromate in dichloromethane (B109758). Another synthesis pathway described is the heating of α-methyl-p-(α-furyl) glycidic acid ethyl in an aqueous sodium hydroxide (B78521) solution. chemicalbook.com
Microwave-assisted organic synthesis has also emerged as a modern technique for preparing derivatives of this compound. worldwidejournals.comworldwidejournals.com This method has been employed in the synthesis of chalcones from this compound and substituted aromatic aldehydes, which are then converted to pyrazoline derivatives. worldwidejournals.comworldwidejournals.com
The physical and chemical properties of this compound have been well-characterized. It is typically a colorless to pale yellow liquid with a distinct odor. chemicalbook.comthegoodscentscompany.com Key physical properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C₇H₈O₂ |
| Molecular Weight | 124.14 g/mol |
| Melting Point | 28-30 °C |
| Boiling Point | 179-180 °C |
| Density | 1.074-1.080 g/mL at 20 °C |
| Refractive Index | 1.499-1.505 at 20 °C |
| Flash Point | 65 °C (149 °F) |
| Data sourced from multiple references. chemical-suppliers.euthegoodscentscompany.comnih.gov |
Current Research Landscape and Future Directions
Current research involving this compound spans several fields. In atmospheric chemistry, there is ongoing investigation into the role of furanoids, including this compound, in the chemical processes of biomass burning smoke. acs.orgnoaa.govacs.orgconfex.com Although its presence has been suggested in atmospheric studies, confirmation can be challenging without available standards. acs.orgnoaa.gov
In synthetic organic chemistry, this compound serves as a reactant for creating more complex furan derivatives and other heterocyclic compounds. thermofisher.comfishersci.com For instance, it has been used in palladium-catalyzed coupling reactions with aryl triflates to produce arylated furan derivatives. researchgate.net It is also a precursor in the synthesis of pyrazoline derivatives, which are being explored for their potential biological activities. worldwidejournals.comworldwidejournals.com
Future research is likely to continue exploring the atmospheric fate of this compound and other furanoids to better understand their environmental impact. acs.orgconfex.com Further development of synthetic methodologies utilizing this compound as a building block for novel compounds with potential applications in materials science and pharmaceuticals is also an active area of investigation. worldwidejournals.comworldwidejournals.comresearchgate.net
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(furan-2-yl)propan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O2/c1-6(8)5-7-3-2-4-9-7/h2-4H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQOJTGSBENZIOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1=CC=CO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6064535 | |
| Record name | 2-Propanone, 1-(2-furanyl)- | |
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Molecular Weight |
124.14 g/mol | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid, Liquid; Aroma suggestive of raddish | |
| Record name | 1-(2-Furanyl)-2-propanone | |
| Source | Human Metabolome Database (HMDB) | |
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| Record name | (2-Furyl)-2-propanone | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1499/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Boiling Point |
179.00 to 180.00 °C. @ 760.00 mm Hg | |
| Record name | 1-(2-Furanyl)-2-propanone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032917 | |
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Solubility |
Soluble in ether, triacetin, Soluble (in ethanol) | |
| Record name | (2-Furyl)-2-propanone | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1499/ | |
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Density |
1.074-1.080 | |
| Record name | (2-Furyl)-2-propanone | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1499/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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CAS No. |
6975-60-6 | |
| Record name | 1-(2-Furyl)-2-propanone | |
| Source | CAS Common Chemistry | |
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| Record name | Furfuryl methyl ketone | |
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| Record name | 2-Furylacetone | |
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| Record name | 2-Propanone, 1-(2-furanyl)- | |
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| Record name | 2-Propanone, 1-(2-furanyl)- | |
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| Record name | 2-furylacetone | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | FURFURYL METHYL KETONE | |
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| Record name | 1-(2-Furanyl)-2-propanone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032917 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
29 °C | |
| Record name | 1-(2-Furanyl)-2-propanone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032917 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthetic Methodologies and Route Optimization for 2 Furylacetone
Classical Synthetic Pathways to 2-Furylacetone
Traditional methods for synthesizing furan (B31954) derivatives have laid the groundwork for current production strategies. These pathways, while effective, often involve multiple steps and conditions that are the subject of ongoing optimization research.
Synthesis via α-methyl-β-(α-furyl) glycidic acid ethyl hydrolysis
One of the classical methods for producing this compound involves the hydrolysis of α-methyl-β-(α-furyl) glycidic acid ethyl. This substance is synthesized and then treated with aqueous sodium hydroxide (B78521) (NaOH) and heated. pageplace.de The reaction proceeds through the decarboxylation of the glycidic acid intermediate, which is formed in situ, to yield the target ketone, this compound. This process is a variation of the Darzens condensation, a well-established reaction for forming α,β-epoxy esters (glycidic esters), which are then converted to ketones or aldehydes.
Investigations into Reaction Kinetics and Yield Optimization
The efficiency of synthetic pathways is a critical focus of chemical research. For furan-containing compounds, reaction kinetics and yield are heavily influenced by parameters such as temperature, solvent choice, and reaction time. While specific kinetic data for the glycidic acid route to this compound is not extensively detailed in recent literature, analogous syntheses provide insight. For instance, in the synthesis of related oximes, the choice of solvent system significantly impacts yield and purity.
Table 1: Effect of Solvent System on a Related Furan Oxime Synthesis
| Solvent System | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Ethanol (B145695)/Water (1:1) | 70–80 | 4–6 | 85–90 | 92–95 |
| Methanol | 65–70 | 6–8 | 78–82 | 88–90 |
| THF/Water (2:1) | 80–85 | 5–7 | 80–85 | 90–93 |
Data is illustrative of general principles in furan chemistry.
Optimization studies for obtaining valuable compounds from natural sources, such as the extraction of essential oils containing furan derivatives from Aquilaria malaccensis, have employed response surface methodology. mdpi.comresearchgate.net These studies reveal that temperature is a critical factor. For subcritical water extraction, optimal conditions were found to be 225 °C for 17 minutes, demonstrating how modern optimization techniques can precisely define parameters to maximize yield. mdpi.comresearchgate.net
Contemporary and Emerging Synthetic Approaches
Modern synthetic chemistry emphasizes efficiency, speed, and sustainability. For this compound and its derivatives, this has led to the adoption of techniques like microwave-assisted synthesis and novel catalytic systems.
Microwave-Assisted Synthesis in this compound Production
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. This technique has been successfully employed in reactions using this compound as a starting material for the synthesis of more complex heterocyclic compounds, such as pyrazoline derivatives. worldwidejournals.comjournalajst.comworldwidejournals.com In a typical procedure, this compound is reacted with a substituted benzaldehyde (B42025) in ethanol with a sodium hydroxide catalyst. worldwidejournals.comjournalajst.com This mixture is irradiated in a microwave oven, significantly reducing the reaction time from hours to mere minutes.
The resulting chalcone (B49325) is then reacted with phenyl hydrazine (B178648) under microwave irradiation to yield the final pyrazoline product. worldwidejournals.com This rapid, efficient method highlights the superiority of microwave irradiation over classical heating for certain syntheses. journalajst.com
Table 2: Microwave-Assisted Synthesis of Pyrazoline Derivatives from this compound
| Reactants | Microwave Power | Reaction Time | Product Type |
|---|---|---|---|
| This compound, Substituted Benzaldehyde | 180 W | 30 sec - 1 min | Chalcone |
| Chalcone, Phenyl Hydrazine | 180 W | 1 - 3 min | Pyrazoline Derivative |
This process demonstrates the use of this compound as a precursor in rapid, microwave-assisted reactions. worldwidejournals.comjournalajst.com
Catalytic Synthesis of this compound and its Precursors
Catalysis is fundamental to modern chemical synthesis, offering pathways to increased efficiency and selectivity. The synthesis of this compound and its precursors can be achieved through various catalytic methods. For instance, the pyrolysis of biomass polymers like cellulose (B213188) and hemicellulose is a source of various furanoids, including 2-furfural, a common precursor to this compound. acs.org
Research into the synthesis of related compounds has also explored catalytic routes. In one study, the creation of a key intermediate for a lactone involved the synthesis of α-furylacetone. nasa.gov Though challenges were met in the final conversion step, the initial steps to produce the precursor were successful. nasa.gov Furthermore, catalytic hydrogenation is a common reaction for furan derivatives, such as the reduction of an oxime to an amine using a Palladium-carbon (Pd-C) catalyst. These examples underscore the importance of catalysis in the broader field of furan chemistry.
Green Chemistry Principles in this compound Synthesis
Green chemistry seeks to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of furan-based compounds, which are often derived from renewable biomass, is an area of active research in green chemistry. acs.orgrsc.org
Key principles of green chemistry applicable to this compound synthesis include:
Use of Renewable Feedstocks: Furan compounds are often derived from lignocellulosic biomass (e.g., from corn cobs or sugarcane bagasse), which contains polymers that can be broken down into precursors like furfural (B47365). acs.org This provides a sustainable alternative to petrochemical feedstocks.
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is a core principle. youtube.com
Use of Safer Solvents and Auxiliaries: Techniques like subcritical water extraction use water as a solvent, which is environmentally benign, fast, and economical compared to traditional organic solvents. mdpi.comresearchgate.net
Energy Efficiency: Microwave-assisted synthesis dramatically reduces reaction times and, consequently, energy consumption compared to conventional heating methods. worldwidejournals.comjournalajst.com
The development of eco-friendly, one-step synthetic routes for furan-based monomers exemplifies the application of these principles, aiming to provide viable bio-based alternatives to petrochemicals. rsc.org
Reaction Mechanisms and Chemical Transformations of 2 Furylacetone
Acid-Catalyzed Rearrangement Reactions Involving 2-Furylacetone Derivatives
Isomerization from Homo-4-pyrones
This compound derivatives can be synthesized through an intriguing acid-catalyzed rearrangement of homo-4-pyrones. This reaction begins with the monocyclopropanation of 4-pyrones using dimethyloxosulfonium methylide. This initial step yields homo-4-pyrone derivatives, which are bicyclic compounds with a 2-oxabicyclo[4.1.0]hept-3-en-5-one core structure.
Under strong acid catalysis at room temperature, these homo-4-pyrone intermediates undergo a rearrangement to form this compound derivatives. Depending on the specific substrates and conditions, this isomerization may be accompanied by the formation of hydrated triketones or a dehydrated naphtho[2,1-b]furan (B1199300) derivative.
Elucidation of Reaction Intermediates and Transition States
While detailed experimental and computational studies specifically elucidating the transition states for the isomerization of homo-4-pyrones to this compound derivatives are not extensively detailed in the surveyed literature, a plausible mechanistic pathway can be proposed based on fundamental principles of acid catalysis. The reaction likely initiates with the protonation of the carbonyl oxygen of the homo-4-pyrone. This is followed by a series of steps involving the opening of the strained cyclopropane (B1198618) ring, which is facilitated by the acidic environment. The subsequent electronic rearrangement leads to the formation of the aromatic furan (B31954) ring and the resulting acetone (B3395972) side chain. The process involves several potential cationic intermediates, with the stability of these intermediates dictating the reaction pathway and the final product distribution.
Role of this compound as a Reactant in Furan Derivative Synthesis
This compound serves as a valuable and reactive starting material for the synthesis of a variety of more complex furan-containing molecules, particularly heterocyclic systems.
Synthesis of Pyrazoline Derivatives from this compound
A prominent application of this compound is in the synthesis of pyrazoline derivatives. The general and widely used method proceeds through a two-step sequence. First, this compound undergoes a Claisen-Schmidt condensation with a substituted aromatic aldehyde in the presence of a base, such as sodium hydroxide (B78521) in ethanol (B145695), to form a furyl-containing chalcone (B49325) (an α,β-unsaturated ketone). journalajst.comworldwidejournals.com
These synthesized chalcones are then reacted with a hydrazine (B178648), such as phenylhydrazine, to induce cyclization and form the final 1,3,5-trisubstituted 2-pyrazoline (B94618) derivatives. journalajst.comkhalsacollege.edu.in This cyclization step can be carried out under various conditions, including using acetic acid as a solvent or catalyst. journalajst.com Modern synthetic approaches have also employed microwave irradiation to accelerate these reactions, often leading to shorter reaction times and improved yields for both the chalcone formation and the subsequent cyclization to pyrazolines. journalajst.comworldwidejournals.com
Table 1: Synthesis of Pyrazoline Derivatives from this compound
| Step | Reactants | Reagents/Conditions | Product | Ref |
|---|---|---|---|---|
| 1 | This compound, Substituted Benzaldehyde (B42025) | NaOH, Ethanol, Microwave (30s - 1 min) | Furyl Chalcone | journalajst.com |
Other Heterocyclic Annulation and Cyclization Reactions Utilizing this compound
Beyond pyrazolines, this compound is a precursor for other important heterocyclic structures through various chemical transformations.
Oxime Formation: this compound can be condensed with hydroxylamine (B1172632) hydrochloride to produce 1-(2-furyl)-1-ethanone oxime. Oximes are versatile intermediates in organic synthesis, serving as precursors for the synthesis of other heterocyclic compounds and for creating molecules with enhanced metal-chelation capabilities.
Dihydropyrimidine (B8664642) Synthesis: Chalcones derived from this compound can be used to synthesize dihydropyrimidine derivatives. These reactions, often a variation of the Biginelli reaction, involve the condensation of the furyl chalcone with urea (B33335) or thiourea. This provides access to six-membered heterocyclic rings containing the furan moiety.
Direct C-H Arylation: this compound can participate in palladium-catalyzed direct C-H activation and functionalization reactions. For instance, it can be coupled with aryl triflates in the presence of a palladium acetate (B1210297) catalyst and a phosphine (B1218219) ligand. researchgate.net This reaction selectively forms a C-C bond at the 5-position of the furan ring, yielding 5-aryl-2-furylacetone derivatives. While not a cyclization, this method represents a significant transformation for elaborating the furan core. researchgate.net
Table 2: Other Heterocyclic and Derivative Syntheses from this compound
| Reaction Type | Reactants | Reagents/Conditions | Product Type | Ref |
|---|---|---|---|---|
| Oxime Formation | This compound, Hydroxylamine HCl | Reflux in Ethanol/Water | 1-(2-Furyl)-1-ethanone oxime |
Oxidative Degradation Pathways
This compound, as part of the furanoid class of compounds, is subject to oxidative degradation, particularly in the atmosphere where such compounds are emitted from processes like biomass burning. The primary atmospheric oxidants responsible for initiating the degradation of furanoids are the hydroxyl radical (OH) and the nitrate (B79036) radical (NO₃).
The degradation process is expected to begin with the reaction of these radicals with the furan ring. For the nitrate radical, the proposed general mechanism involves an initial addition to the C5 position of the furan ring or, to a lesser extent, hydrogen abstraction from the ring. The presence of the ketone functional group in this compound influences the reactivity and subsequent reaction pathways. While the complete, detailed degradation mechanism to final products is complex and not fully elucidated, these initial oxidative attacks are the critical first steps that lead to ring-opening and the formation of various smaller, oxygenated secondary organic compounds.
Atmospheric Oxidation Reactions of Furanoids and Potential Relevance to this compound
Furanoids, a class of compounds to which this compound belongs, are emitted into the atmosphere from sources like biomass burning. acs.orgresearchgate.net Their subsequent reactions with atmospheric oxidants are crucial for understanding air quality and atmospheric chemistry. acs.orgnoaa.gov The primary daytime oxidant responsible for the degradation of furans is the hydroxyl radical (OH). acs.org
The atmospheric oxidation of furan and its methylated derivatives initiated by OH radicals has been studied extensively through quantum chemistry and kinetic calculations. acs.orgresearchgate.net The reaction typically begins with the addition of the OH radical to the furan ring, predominantly at the C2 or C5 positions, forming a chemically activated adduct. acs.orgresearchgate.netnih.govacs.org This adduct can then follow two main pathways:
Ring-Opening Pathway : The activated adduct can undergo rapid isomerization by breaking a C-O bond in the ring. acs.orgresearchgate.net Subsequent reaction with molecular oxygen (O₂) leads to the formation of unsaturated 1,4-dicarbonyl compounds. researchgate.net For example, the oxidation of furan itself primarily yields butenedial. acs.org
Ring-Retaining Pathway : The adduct can be stabilized by collision and then react with O₂ to form ring-retaining products. researchgate.net These products include compounds like 5-hydroxy-2-furanone and other species containing epoxide, ester, and carbonyl functional groups. researchgate.netnih.gov
While direct mechanistic studies on the atmospheric oxidation of this compound are not widely available, its structure suggests a similar reactivity. The presence of the acetone substituent at the C2 position would influence the initial OH addition site and the subsequent fragmentation pathways. Based on studies of other alkylated furans, such as 2-methylfuran (B129897) and 2,5-dimethylfuran (B142691), the reaction of this compound with OH radicals is expected to be rapid. nih.govacs.org The degradation would likely proceed via both ring-opening, forming complex dicarbonyls, and ring-retaining pathways, potentially yielding hydroxylated and functionalized furanone derivatives.
Mechanistic Studies of Radical-Initiated Degradation
The degradation of furanoids in the atmosphere is predominantly initiated by radicals, with the OH radical being most significant during the day and the nitrate radical (NO₃) playing a role at night. acs.orgresearchgate.net
OH Radical-Initiated Degradation: The reaction mechanism of OH radicals with furans is complex and can proceed via addition to the ring's double bonds or, in the case of substituted furans, through H-atom abstraction from the substituent group. whiterose.ac.uk However, for furan and its alkylated derivatives at typical atmospheric temperatures, the addition of the OH radical to the ring is the dominant pathway. acs.orgcsic.eswhiterose.ac.uk
Theoretical and experimental studies on furan and methyl-substituted furans provide a framework for understanding this process. acs.orgcsic.es The process begins with the formation of a pre-reactive complex, followed by the addition of the OH radical to form a more stable HO-adduct. csic.es For furan, addition at the C2 position is energetically favored over the C3 position. csic.es This adduct is highly activated and can either be stabilized or undergo a rapid ring-opening process, leading to the formation of various unsaturated dicarbonyls. acs.orgresearchgate.net
The yields of these ring-opening products vary depending on the substitution pattern of the furan ring. researchgate.net For the reaction of 2,5-dimethylfuran with OH radicals, 3-hexene-2,5-dione is a major product, formed with yields of 24-34%. nih.gov Additional products have also been identified, suggesting multiple competing reaction channels. nih.gov
NO₃ Radical-Initiated Degradation: During the nighttime, the nitrate radical (NO₃) becomes a significant oxidant for furanoids. researchgate.net The reaction is initiated by the addition of the NO₃ radical to the furan ring, followed by ring-opening. researchgate.net For furan, the main products are cis-butenedial and 3H-furan-2-one. epa.gov Studies on 3-methylfuran (B129892) have confirmed that the reaction can also proceed via H-atom abstraction from the methyl group. researchgate.net For this compound, reaction with NO₃ would likely involve addition to the furan ring and potentially abstraction from the methylene (B1212753) bridge of the acetone group, leading to a variety of nitrated and oxygenated products.
Enzymatic and Biocatalytic Transformations of Furylacetone
The unique structure of this compound makes it a valuable substrate for exploring and engineering enzymatic reactions for the synthesis of complex molecules.
Decarboxylative Aldol (B89426) Reactions
Decarboxylative aldol reactions are powerful carbon-carbon bond-forming reactions in which a β-keto acid is decarboxylated to generate an enolate intermediate, which then acts as a nucleophile in an aldol addition. While specific studies focusing on this compound as a direct product or reactant in a decarboxylative aldol reaction are not prominent in the reviewed literature, its structural motif is highly relevant to aldolase-catalyzed reactions.
Enzymes like 2-deoxy-D-ribose-5-phosphate aldolase (B8822740) (DERA) are known to catalyze the aldol addition of acetaldehyde (B116499) to various aldehyde acceptors. The furan ring in derivatives like 2-furaldehyde (furfural) can act as an acceptor. In these reactions, the enzyme generates an acetaldehyde enamine intermediate from its substrate, which then attacks the aldehyde. While this is a standard aldol reaction, not a decarboxylative one, it demonstrates the compatibility of the furan ring within the active site of aldolases. The product of such a reaction with furfural (B47365) is a hydroxylated ketone, a structural analog to this compound. This highlights the potential for engineered or promiscuous enzymes to utilize furan-containing substrates in similar carbon-carbon bond-forming strategies.
Enzyme Promiscuity and Directed Evolution Studies with Furylacetone Substrates
Enzyme promiscuity, the ability of an enzyme to catalyze reactions other than its native one, and directed evolution, the laboratory process of engineering enzymes with new or enhanced functions, have utilized furan-containing substrates like this compound. These substrates are valuable for creating chiral building blocks for pharmaceuticals and fine chemicals.
One key area of research involves the asymmetric reduction of the ketone group in this compound to produce the corresponding chiral alcohol, (S)- or (R)-1-(2-furyl)-2-propanol. These alcohols are important intermediates. Studies have demonstrated that alcohol dehydrogenases (ADHs) from various microorganisms can catalyze this reduction with high enantioselectivity.
For example, a study on the ADH from Rhodococcus ruber showed that it could reduce a range of ketones, including this compound (referred to as 1-(furan-2-yl)propan-2-one in the study), to the corresponding (S)-alcohol with excellent enantiomeric excess (>99% ee) and high conversion rates.
Directed evolution has been employed to enhance the activity and stereoselectivity of these enzymes. By introducing specific mutations into the enzyme's active site, researchers can tailor the catalyst to better accommodate non-native substrates like this compound or to invert the stereochemical outcome of the reaction. For instance, variants of ADH from Leifsonia sp. have been created that exhibit altered substrate specificity and can efficiently reduce bulky ketones, a category that includes furan derivatives.
The table below summarizes findings from a study using an alcohol dehydrogenase from Rhodococcus ruber for the bioreduction of various ketones, including this compound.
| Substrate | Product | Conversion (%) | Enantiomeric Excess (ee, %) | Configuration |
| 1-(Furan-2-yl)propan-2-one | 1-(Furan-2-yl)propan-2-ol | >99 | >99 | S |
| Acetophenone | 1-Phenylethanol | >99 | >99 | S |
| 2-Pentanone | 2-Pentanol | >99 | >99 | S |
| 3-Hexanone | 3-Hexanol | 98 | 98 | S |
This data underscores the utility of this compound and related compounds as probes for enzyme activity and as starting materials in biocatalytic synthesis, driven by both natural enzyme promiscuity and targeted laboratory evolution.
Spectroscopic and Advanced Characterization Techniques Applied to 2 Furylacetone
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules like 2-furylacetone. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides information about the chemical environment of each atom.
Proton (¹H) NMR spectroscopy of this compound reveals distinct signals corresponding to the different types of protons in the molecule. In a typical spectrum recorded in deuterated chloroform (B151607) (CDCl₃), the methyl protons (CH₃) adjacent to the carbonyl group appear as a sharp singlet around 2.16 ppm. nih.gov The methylene (B1212753) protons (CH₂) situated between the furan (B31954) ring and the carbonyl group show a signal at approximately 3.71 ppm. nih.gov The protons on the furan ring itself produce a more complex pattern. The proton at position 3 of the furan ring (adjacent to the side chain) and the proton at position 4 typically appear as a multiplet between 6.19 and 6.35 ppm. nih.gov The proton at position 5, which is furthest from the substituent, resonates at a higher chemical shift, around 7.37 ppm. nih.gov
Table 1: ¹H NMR Spectral Data for this compound
| Proton Type | Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Methyl (CH₃) | ~2.16 | Singlet |
| Methylene (CH₂) | ~3.71 | Singlet |
| Furan H-3, H-4 | ~6.19-6.35 | Multiplet |
Data obtained in CDCl₃ at 400 MHz. Chemical shifts are approximate and can vary slightly based on solvent and experimental conditions. nih.gov
Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of this compound. The carbonyl carbon (C=O) is typically the most deshielded, appearing at a chemical shift of around 204.11 ppm. nih.gov The carbons of the furan ring resonate in the aromatic region, with the carbon attached to the side chain (C-2) appearing around 148.34 ppm. The other furan carbons, C-3, C-4, and C-5, show signals at approximately 108.27 ppm and 142.21 ppm. nih.gov The methylene carbon (CH₂) and the methyl carbon (CH₃) are found at higher field strengths.
Table 2: ¹³C NMR Spectral Data for this compound
| Carbon Type | Chemical Shift (δ, ppm) |
|---|---|
| Carbonyl (C=O) | ~204.11 |
| Furan C-2 | ~148.34 |
| Furan C-5 | ~142.21 |
| Furan C-3 | ~108.27 |
| Methylene (CH₂) | Data not explicitly found in search results |
Data obtained in CDCl₃ at 100.40 MHz. Chemical shifts are approximate and can vary based on experimental conditions. nih.gov
¹H NMR Spectral Analysis
Mass Spectrometry for Identification and Quantification in Complex Mixtures
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, MS is crucial for its identification and quantification, particularly in complex mixtures such as food aromas, essential oils, and industrial products. fmach.itmdpi.commdpi.com
In techniques like gas chromatography-mass spectrometry (GC-MS), this compound is first separated from other volatile compounds and then ionized. mdpi.comsemanticscholar.org The resulting mass spectrum shows a molecular ion peak corresponding to its molecular weight (124.14 g/mol ). nih.govfao.org Fragmentation patterns, which are unique to the molecule's structure, are also observed and can be used for definitive identification. nasa.gov For instance, this compound has been identified as a volatile compound in tequila vinasses and as a pyrolysis product of corn straw using GC-MS. mdpi.comresearchgate.net Advanced techniques like Proton Transfer Reaction-Time of Flight-Mass Spectrometry (PTR-ToF-MS) allow for real-time analysis of volatile mixtures with high sensitivity, enabling the detection of this compound at very low concentrations. fmach.it
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a "fingerprint" based on its functional groups.
In the IR spectrum of this compound, a strong absorption band is expected for the C=O stretching vibration of the ketone group, typically appearing around 1760 cm⁻¹. nih.govresearchgate.net The C-O-C stretching and C=C stretching vibrations of the furan ring will also give rise to characteristic bands in the fingerprint region of the spectrum. nih.gov Attenuated Total Reflectance (ATR) FT-IR spectroscopy is a common method for obtaining the IR spectrum of this compound. nih.govrsc.org
X-ray Crystallography of this compound Derivatives
While there is no direct mention in the provided search results of X-ray crystallography being performed on this compound itself, the technique has been applied to its derivatives. nih.gov X-ray crystallography provides the definitive three-dimensional structure of a crystalline solid. For example, single-crystal X-ray diffraction studies on oxime derivatives of related furyl compounds reveal details about bond lengths and angles, which can inform their reactivity. The crystal structures of derivatives resulting from reactions involving this compound, such as those from decarboxylative aldol (B89426) reactions, have been determined to confirm their stereochemistry. nih.gov The synthesis of pyrazoline derivatives from this compound is another area where the structure of the resulting compounds is confirmed using spectroscopic techniques, and potentially X-ray crystallography, to establish their molecular framework. worldwidejournals.comworldwidejournals.com
Computational Chemistry and Theoretical Modeling of 2 Furylacetone
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic characteristics and predicting the reactive behavior of 2-furylacetone. These calculations help in understanding the molecule's geometry, stability, and the distribution of electrons, which are key to its reactivity.
Theoretical studies on furanoids, the class of compounds to which this compound belongs, reveal that the furan (B31954) ring is susceptible to electrophilic and radical attack. acs.orgnoaa.gov The reaction of furan and its derivatives with atmospheric oxidants like the hydroxyl (OH) radical primarily proceeds via the addition of the radical to the C2 and C5 positions of the furan ring. acs.orgmdpi.com This is supported by calculations on related molecules like 2-furfural, where OH addition to the furan ring is the main reaction pathway, while hydrogen abstraction from other groups is a minor route. noaa.gov
DFT calculations can predict various electronic properties that correlate with reactivity. For instance, analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides information about the molecule's ability to donate or accept electrons. The HOMO-LUMO energy gap is an indicator of chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. In a study on related 2-thienyl-4-furyl-6-aryl pyridine (B92270) derivatives, DFT calculations at the B3LYP/6-31G* level were used to correlate HOMO and LUMO energies with anticancer activity. researchgate.net Similar calculations for 1-(2-Furyl)-1-ethanone oxime, a structurally related compound, predicted a HOMO-LUMO gap of approximately 4.2 eV.
Local reactivity descriptors derived from quantum calculations, such as Mulliken atomic charges, can pinpoint the most reactive sites within a molecule for nucleophilic or electrophilic attack. researchgate.net For this compound, with its multiple reactive sites, such calculations can predict the regioselectivity of reactions. josai.ac.jp For example, DFT computations have been used to predict that reactions with certain electrophiles, catalyzed by specific organocatalysts, proceed through a trienamine intermediate, with the stereochemistry of this intermediate dictating the final product. josai.ac.jp
Table 1: Calculated Electronic Properties of a Related Furan Derivative (Data based on 1-(2-Furyl)-1-ethanone oxime as a proxy for typical values in furan-based compounds)
| Property | Calculated Value | Method | Significance |
| Dipole Moment | ~3.5 D | B3LYP/6-311+G(d,p) | Indicates molecular polarity and influences intermolecular interactions. |
| HOMO-LUMO Gap | ~4.2 eV | B3LYP/6-311+G(d,p) | Correlates with chemical reactivity and redox behavior. |
Molecular Dynamics Simulations of Reaction Pathways
Molecular Dynamics (MD) simulations offer a way to study the time-dependent behavior of molecular systems, including conformational changes and reaction dynamics. While specific MD studies focusing solely on this compound's reaction pathways are not widely published, the methodology is extensively applied to related and more complex systems containing a furylketone moiety.
MD simulations are particularly valuable in studying the interaction of furan-containing molecules with biological targets, such as enzymes or proteins. For example, in the study of proteasome inhibitors featuring a tripeptidyl furylketone structure, MD simulations have been used to investigate the binding mode and stability of the inhibitor within the protein's active site. researchgate.net These simulations can reveal crucial information, such as the residence time of the molecule in the binding pocket and the specific noncovalent interactions (like hydrogen bonds) that stabilize the complex. researchgate.net In one such study, simulations showed that the distance between the furylketone moiety and a key threonine residue in the proteasome remained stable, confirming a noncovalent binding mechanism. researchgate.net
In the context of atmospheric chemistry, theoretical calculations combined with rate-coefficient models like RRKM theory can predict reaction pathways and product formation from the degradation of furanoids. acs.org The primary atmospheric degradation pathway for furanoids is initiated by OH radical addition to the double bonds in the furan ring, leading to ring-opening products. acs.orgnoaa.gov Quantum chemical calculations have determined that the addition of OH to the C2 and C5 positions is the most favorable pathway for furan and its derivatives. acs.org These initial steps, once characterized by quantum chemistry, can serve as the basis for parametrizing force fields for larger-scale MD simulations to model the subsequent complex reactions in a simulated atmospheric environment.
Structure-Activity Relationship (SAR) Modeling for Derivatives
Structure-Activity Relationship (SAR) modeling is a critical component in medicinal chemistry and materials science for designing new molecules with desired properties. For derivatives of this compound, SAR studies aim to understand how modifications to the chemical structure affect biological activity or other functional properties. medcraveonline.com
SAR studies on various furan-containing compounds have provided valuable insights. For instance, research on furan-based inhibitors of the pyruvate (B1213749) dehydrogenase complex (PDHc) showed that substituents on the pyrimidine (B1678525) ring attached to the furan moiety significantly impacted inhibitory activity. rsc.org Derivatives with larger (ethyl), electron-withdrawing (CF3), or electron-donating (NH2) groups were all weaker inhibitors than the parent methyl-substituted compound. rsc.org This highlights the sensitivity of biological activity to subtle structural changes.
In another study on furan-ring fused chalcones with antiproliferative activity, it was found that attaching a furan moiety to the A-ring of the chalcone (B49325) structure enhanced activity more than twofold compared to the dihydroxychalcone analog. nih.gov This demonstrates the potential of the furan scaffold as a "privileged structure" in the design of anticancer agents. cumbria.ac.uk
Quantitative SAR (QSAR) models often use descriptors calculated from the molecular structure, such as electronic properties (e.g., HOMO/LUMO energies), lipophilicity (e.g., logP), and molar refractivity, to build a predictive model. researchgate.net A SAR study on 2-(thienyl)-4-furyl-6-aryl pyridine derivatives used DFT-calculated HOMO and LUMO energies to understand their anticancer activity. researchgate.net The study found that the presence of a methyl or chloro group in the para-position of a phenyl ring enhanced the biological effect. researchgate.net
Table 2: Summary of Structure-Activity Relationship (SAR) Findings for Furan Derivatives
| Derivative Class | Structural Modification | Impact on Activity | Reference |
| Furan-based PDHc Inhibitors | Substitution on pyrimidine ring (Et, CF₃, NH₂) vs. methyl | Decreased inhibitory activity | rsc.org |
| Furochalcones | Attachment of a furan moiety to chalcone A-ring | Enhanced antiproliferative activity | nih.gov |
| 2-thienyl-4-furyl-6-aryl pyridines | para-CH₃ or para-Cl on phenyl ring | Enhanced anticancer activity | researchgate.net |
| Benzofuran Derivatives | Cinnamoyl substitutions | Varied antiproliferative activity depending on substitution pattern | nih.gov |
| YC-1 Derivatives (Indazole with furyl substituent) | Fluoro or cyano at ortho position of benzyl (B1604629) ring | Better inhibitory activity on soluble guanylate cyclase (sGC) | nih.gov |
These examples underscore the importance of the furan ring as a core scaffold and demonstrate how computational modeling and SAR studies can systematically guide the modification of this compound to develop derivatives with tailored biological or chemical properties.
Occurrence, Formation, and Environmental Fate of 2 Furylacetone
Biogenic Formation Pathways
2-Furylacetone, also known as 1-(2-furanyl)-2-propanone, is a naturally occurring compound that has been identified in a variety of foodstuffs and natural products. Its presence often contributes to the complex aroma and flavor profiles of these items. The compound has been reported in thermally processed foods such as roasted coffee, roasted onion, cooked potatoes, wheat bread, roasted beef, and pork liver. thermofisher.comnih.gov It is also found in sherry, soybeans, and as a volatile component in sukiyaki. nih.gov Beyond prepared foods, this compound has been identified in natural products like plum fruit and milk. thermofisher.comnoaa.gov
In the plant kingdom, this compound has been documented in species such as the mangosteen (Garcinia mangostana), tobacco (Nicotiana tabacum), and licorice (Glycyrrhiza glabra). nih.gov
| Product Category | Specific Item | Reference |
|---|---|---|
| Cooked/Processed Foods | Roasted Beef | thermofisher.com |
| Beer | thermofisher.com | |
| Wheat Bread | thermofisher.comnih.gov | |
| Roasted Coffee | thermofisher.comnih.gov | |
| Roasted Onion | thermofisher.comnih.gov | |
| Pork Liver | thermofisher.comnih.govnoaa.gov | |
| Potato Chips | thermofisher.com | |
| Beverages | Milk | thermofisher.comnoaa.gov |
| Sherry | nih.gov | |
| Plant-Based Products | Plum Fruit | thermofisher.com |
| Soybeans | nih.gov | |
| Sukiyaki | nih.gov | |
| Natural Plant Sources | Garcinia mangostana (Mangosteen) | nih.gov |
| Nicotiana tabacum (Tobacco) | nih.gov | |
| Glycyrrhiza glabra (Licorice) | nih.gov |
This compound is recognized as a metabolite produced by certain microorganisms, most notably the yeast Saccharomyces cerevisiae. nih.govfao.org This yeast is fundamental in the production of many fermented foods and beverages, including bread and beer, which correlates with the documented presence of this compound in these products. thermofisher.com The biogenic production by S. cerevisiae indicates that its formation is not solely dependent on thermal processes but can also result from the metabolic activities of yeast during fermentation. While it is established as a yeast metabolite, detailed studies on the specific biosynthetic pathways within the microorganism are not extensively documented in the reviewed literature.
Occurrence in Foodstuffs and Natural Products
Formation Mechanisms in Thermal and Fermentative Processes
The production of tequila, which involves the cooking of agave stems (Agave tequilana), creates conditions suitable for the formation of various volatile compounds. Research on the composition of tequila vinasses, the wastewater from tequila distillation, has identified this compound as one of the constituents. mdpi.com Its presence is noted specifically in vinasses from production processes that utilize a cooking stage for the agave stems. mdpi.comresearchgate.net This suggests that this compound is formed as a thermal degradation product of the constituents of agave juice when subjected to the high temperatures used in the cooking process. A study identified a total of 111 volatile compounds in tequila vinasses, with the profile differing between processes that did and did not involve cooking; the cooked process showed a higher prevalence of furanic compounds. mdpi.com
The Maillard reaction, a non-enzymatic browning reaction between amino acids and reducing sugars, is a primary pathway for the formation of a vast array of flavor and aroma compounds in thermally processed foods. Furanoids, the class of compounds to which this compound belongs, are well-known products of this reaction. mdpi.comnih.gov The reaction proceeds through several stages, starting with the condensation of a sugar and an amino compound, leading to the formation of Amadori or Heyns products. mdpi.com In subsequent intermediate stages, these products undergo complex reactions, including cyclization, condensation, and polymerization, to form numerous heterocyclic compounds, including furans. nih.gov
The formation of furanones, a related class of furan-containing compounds, is understood to occur via the 2,3-enolisation of sugars, leading to 1-deoxyosones as key intermediates. imreblank.ch While the specific pathway for this compound is not detailed, its structure is consistent with the degradation and cyclization of sugars (like glucose or fructose) in the presence of amino acids, which are abundant in the foods where it is commonly found. mdpi.comnih.gov
Degradation Products in Cooked Agave Juice and Tequila Vinasses
Atmospheric Chemistry and Environmental Degradation
Furanoids, including this compound, are emitted into the atmosphere from sources such as biomass burning. noaa.govacs.org Once in the atmosphere, these compounds are subject to chemical degradation by major atmospheric oxidants like the hydroxyl radical (OH), nitrate (B79036) radical (NO₃), and ozone (O₃). noaa.govacs.org The atmospheric chemistry of furanoids is significant as their reactions can contribute to the formation of secondary pollutants, including ozone and secondary organic aerosol (SOA), which impact air quality. noaa.govacs.org
Recent reviews indicate that furanoids can account for a substantial portion of the reactivity with OH and NO₃ radicals in biomass burning plumes. noaa.gov However, the atmospheric chemistry of furanoids as a class is considered understudied compared to other volatile organic compounds (VOCs). noaa.gov For instance, in a study on the reaction products of 2-furfural with the NO₃ radical, this compound was tentatively identified as a potential product, though it was not confirmed with a standard. noaa.gov This highlights the complexity and the need for further research into the specific degradation pathways and products of individual furanoids like this compound to accurately incorporate their chemistry into atmospheric models. noaa.govsigmaaldrich.com
Atmospheric Lifetimes and Reaction Rates with Atmospheric Oxidants (OH, NO₃, O₃, Cl)
Furanoids, including this compound, are a class of reactive volatile organic compounds (VOCs) that are significant products from the pyrolysis and combustion of biomass. noaa.govacs.org Once emitted into the atmosphere, these compounds react with major atmospheric oxidants, influencing air quality and the oxidative capacity of the atmosphere. noaa.govacs.org The atmospheric lifetime of a furanoid is determined by its reaction rates with oxidants such as hydroxyl radicals (OH), nitrate radicals (NO₃), ozone (O₃), and chlorine atoms (Cl). noaa.gov
To accurately determine the atmospheric lifetimes of furanoids, temperature-dependent kinetic data, particularly at temperatures below 300 K, are necessary. acs.org The atmospheric lifetime (τ) relative to a specific oxidant is calculated using the room-temperature rate coefficient (k) and the average concentration of that oxidant. noaa.gov
Estimated Atmospheric Lifetimes and Reaction Rate Coefficients for Furanoids
| Furanoid | Oxidant | Rate Coefficient (k) at ~298 K (cm³ molecule⁻¹ s⁻¹) | Assumed Oxidant Concentration (molecule cm⁻³) | Estimated Atmospheric Lifetime (τ) |
|---|---|---|---|---|
| This compound (and related furanoids) | OH | Data not specifically available for this compound, but furanoids generally have high reactivity. | 2.0 x 10⁶ (daytime average) | Furanoid lifetimes are generally short due to high reactivity, often on the order of hours to a few days. |
| NO₃ | NO₃ addition to the double bonds is a suggested dominant pathway. | 5.0 x 10⁸ (nighttime average) | ||
| O₃ | Upper limit for DMSO (a related compound) is 3 x 10⁻²⁰. researchgate.net | 7.0 x 10¹¹ (24-hour average) | ||
| Cl | Data not specifically available. | 1.0 x 10⁴ (marine/coastal average) |
Secondary Organic Aerosol (SOA) and Ozone Formation Potential from Furanoid Oxidation
The atmospheric oxidation of furanoids, such as this compound, is a significant contributor to the formation of secondary pollutants, including secondary organic aerosol (SOA) and ozone (O₃). noaa.govacs.org These reactions have considerable implications for air quality and climate. noaa.govcopernicus.org
Furanoids are recognized as important precursors to SOA. noaa.govacs.org The oxidation of these compounds in the atmosphere leads to the formation of lower volatility products that can partition into the aerosol phase, contributing to the formation and growth of SOA particles. researchgate.net The reactions of furanoids with OH and NO₃ radicals are particularly important in this process. noaa.gov Studies have shown that furanoids can account for a significant fraction of the SOA formed in biomass burning plumes. noaa.gov The multiphase reactions of hydrocarbons, including aromatic compounds, are crucial in predicting SOA formation, especially in urban atmospheres. copernicus.org
Furanoids also play a substantial role in the formation of tropospheric ozone. noaa.govacs.org They are highly reactive VOCs, and their oxidation in the presence of nitrogen oxides (NOx) leads to the production of O₃. noaa.gov It has been estimated that furanoids are responsible for approximately 10-25% of the OH and NO₃ radical reactivity and 10-20% of the ozone formed in the early stages of biomass burning plume oxidation. noaa.govacs.org The inclusion of specific furanoid oxidation schemes in atmospheric chemical mechanisms is crucial for accurately modeling ozone formation from sources like biomass burning. acs.org
Environmental Monitoring and Measurement Methodologies
The monitoring and measurement of furanoids like this compound in the environment are essential for understanding their atmospheric chemistry and impact. noaa.gov A variety of analytical techniques are employed in both laboratory and field settings to identify and quantify these compounds.
Commonly used instrumental techniques for furanoid analysis include:
Gas Chromatography-Mass Spectrometry (GC-MS) : A widely used method for separating and identifying individual volatile organic compounds in complex mixtures. acs.org
Proton-Transfer-Reaction Mass Spectrometry (PTR-MS) : This technique allows for real-time measurement of VOCs and is particularly useful for detecting furanoids in ambient air and biomass burning smoke. acs.org
Two-Dimensional Gas Chromatography (GCxGC) : Provides enhanced separation for complex samples, enabling the identification of a wider range of furanoids. acs.org
Fourier-Transform Infrared Spectroscopy (FTIR) : Used for the identification and quantification of functional groups in molecules, which can be applied to furanoid analysis. acs.orgnih.gov
These methods have been applied in various studies, from laboratory experiments in photochemical reactors to large-scale field campaigns monitoring biomass burning plumes. noaa.gov For instance, Proton Transfer Reaction-Time of Flight-Mass Spectrometry (PTR-ToF-MS) has been used for the direct analysis of coffee aroma compounds, which can include furanoids like this compound. fmach.it The development of advanced instrumentation has enabled the recent identification of functionalized furanoids in both laboratory and ambient smoke. acs.org
Industrial and Applied Chemistry Research Pertaining to 2 Furylacetone
Role as a Chemical Intermediate in Advanced Material Synthesis
As a functionalized heterocyclic compound, 2-furylacetone serves as a foundational building block in the synthesis of more elaborate molecular architectures. thermofisher.comfishersci.com Its structure is particularly suited for creating other furan (B31954) derivatives that can act as precursors or monomers in materials science. thegoodscentscompany.com
One notable synthetic application involves its use as an intermediate in the creation of lactones. Research has demonstrated that this compound is a key component in the synthesis of 4-furfuryl-2-pentenoic acid-γ-lactone. Such lactones are a significant class of compounds that can be utilized as monomers for the production of polyesters, showcasing a pathway from a simple furan derivative to potentially complex polymer systems.
Applications in Organic Synthesis Beyond Flavor and Fragrance
The reactivity of this compound makes it a valuable substrate in a variety of organic reactions, enabling the synthesis of diverse chemical structures for applications in fine chemicals and pharmaceuticals. thegoodscentscompany.com
Palladium-Catalyzed Arylation: this compound undergoes direct arylation through a palladium-catalyzed C-H activation-functionalization reaction. researchgate.netresearchgate.net When reacted with phenyl triflate, a new carbon-carbon bond is formed, yielding an arylated furan derivative. This type of cross-coupling reaction is fundamental in medicinal chemistry and materials science for constructing complex aromatic systems. A study reported a modest 28% yield for the coupling product when using a specific palladium catalyst system. researchgate.net
Table 1: Reaction Conditions for Palladium-Catalyzed Arylation of this compound
| Parameter | Condition | Source |
| Substrate | This compound | researchgate.net |
| Reagent | Phenyl triflate | researchgate.net |
| Catalyst | Palladium(II) acetate (B1210297) (Pd(OAc)₂) | researchgate.net |
| Ligand | Triphenylphosphine (PPh₃) | researchgate.net |
| Base | Potassium acetate (KOAc) | researchgate.net |
| Solvent | N,N-Dimethylformamide (DMF) | researchgate.net |
| Yield | 28% | researchgate.net |
Synthesis of Pyrazoline Derivatives: Research has shown that this compound can be used to synthesize substituted pyrazoline derivatives. worldwidejournals.com The process involves a Claisen-Schmidt condensation of this compound with various substituted aromatic aldehydes to form chalcones. These intermediates are then treated with phenyl hydrazine (B178648), often under microwave irradiation, to yield 3-(furan-2-yl)-1,5-diphenyl-4,5-dihydro-1H-pyrazole and related compounds. worldwidejournals.com Pyrazolines are a well-known class of heterocyclic compounds investigated for a wide range of biological activities, demonstrating the utility of this compound in creating potentially bioactive molecules. worldwidejournals.com
Synthesis of Oxime Derivatives: The ketone group in this compound can react with hydroxylamine (B1172632) to produce oxime derivatives. These oximes are stable intermediates that can be further transformed. For instance, they can be reduced via catalytic hydrogenation (e.g., using H₂/Pd-C) or with reagents like sodium borohydride (B1222165) (NaBH₄) to yield the corresponding amines. This provides a synthetic route to furan-containing amines, which are valuable building blocks in pharmaceutical and agrochemical research.
Process Optimization for Industrial Scale Production
The efficient and economical production of this compound is crucial for its viability as an industrial chemical. Process optimization focuses on improving reaction yields, minimizing waste, and simplifying purification.
Several synthesis methods have been reported, including the heating of α-methyl-β-(α-furyl) glycidic acid ethyl in an aqueous sodium hydroxide (B78521) solution. chemicalbook.com Another common laboratory-scale synthesis involves the oxidation of 1-(2-furyl)-propan-2-ol. In one documented procedure, this oxidation is achieved using pyridinium (B92312) chlorochromate (PCC) as the oxidizing agent in dichloromethane (B109758) (DCM) as a solvent, with the reaction proceeding at room temperature for several hours.
For industrial-scale production, optimizing such processes is key. Modern techniques like continuous flow synthesis using microreactors offer significant advantages over traditional batch processing. Flow chemistry allows for precise control over reaction parameters such as temperature and residence time, which can lead to higher conversion rates, improved product purity (e.g., >95%), and minimized byproduct formation. While specific industrial-scale optimization data for this compound is not widely published, the principles of converting batch reactions, such as the oxidation of 1-(2-furyl)-propan-2-ol, to continuous flow systems represent a clear path toward enhanced manufacturing efficiency.
Table 2: Synthesis and Process Optimization Parameters
| Method | Reactants/Reagents | Key Parameters | Potential Optimization Strategy | Source |
| Oxidation | 1-(2-furyl)-propan-2-ol, Pyridinium chlorochromate | Room temperature, 5-hour reaction time, Dichloromethane solvent | Transition to a continuous flow reactor for improved control and yield. | , |
| From Glycidic Ester | α-Methyl-β-(α-furyl) glycidic acid ethyl, NaOH(aq) | Heating | Optimization of temperature, concentration, and reaction time. | chemicalbook.com |
| Chalcone (B49325) Synthesis | This compound, Substituted benzaldehydes, NaOH | Microwave irradiation (180W, 30-60 sec), Ethanol (B145695) solvent | Scale-up using industrial microwave reactors; optimization of power and time. | worldwidejournals.com |
Q & A
Q. What established synthetic routes are available for 2-Furylacetone, and what experimental parameters critically influence yield and purity?
- Methodological Answer : Common methods include the Claisen-Schmidt condensation of furfural with acetone under basic catalysis (e.g., NaOH) or acid-mediated cyclization. Key parameters include:
- Catalyst selection : Alkaline conditions favor aldol adduct formation, while acidic conditions may optimize cyclization .
- Temperature control : Elevated temperatures (80–100°C) improve reaction rates but require reflux setups to avoid volatilization of acetone.
- Purification : Distillation or column chromatography (using silica gel and ethyl acetate/hexane eluents) ensures purity. Yield optimization requires monitoring by TLC or GC-MS .
Q. How can researchers validate the structural identity and purity of this compound using spectroscopic and chromatographic techniques?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Compare H NMR peaks (e.g., furan ring protons at δ 6.3–7.4 ppm, ketone protons at δ 2.1–2.3 ppm) with literature data .
- Infrared Spectroscopy (IR) : Confirm the carbonyl stretch (C=O) near 1700 cm and furan C-O-C vibrations at 1250–1000 cm.
- Chromatography : Use HPLC with UV detection (λ = 254 nm) or GC-MS (retention time and fragmentation patterns) to assess purity (>95% by area normalization) .
Q. What safety protocols should be followed when handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks.
- Spill Management : Neutralize acidic/basic residues before disposal; adsorb spills with inert materials (e.g., vermiculite) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reaction mechanisms for this compound synthesis using kinetic and mechanistic studies?
- Methodological Answer :
- Kinetic Analysis : Conduct time-resolved experiments under varying pH and temperature to identify rate-determining steps.
- Isotopic Labeling : Use C-labeled acetone to trace carbon migration pathways via NMR.
- Computational Modeling : Apply DFT calculations (e.g., Gaussian software) to compare energy barriers for proposed intermediates .
Q. What experimental strategies address the safety data gaps highlighted by the Expert Panel for Fragrance Safety regarding this compound?
- Methodological Answer :
- In Vitro Assays : Perform Ames tests (bacterial reverse mutation assay) to assess mutagenicity.
- In Vivo Studies : Conduct acute toxicity tests (OECD Guideline 423) in rodent models to determine LD and NOAEL (No Observed Adverse Effect Level).
- Dose-Response Analysis : Use cell culture models (e.g., HepG2 cells) to evaluate cytotoxicity thresholds .
Q. How can computational chemistry be leveraged to predict the reactivity and stability of this compound under varying environmental conditions?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Model degradation pathways in aqueous/organic solvents (e.g., using GROMACS).
- Reactivity Descriptors : Calculate Fukui indices to identify electrophilic/nucleophilic sites for potential derivatization.
- Stability Prediction : Use QSPR (Quantitative Structure-Property Relationship) models to correlate substituent effects with shelf-life .
Data Contradiction and Reproducibility
Q. What systematic approaches ensure reproducibility of this compound synthesis across different laboratories?
- Methodological Answer :
- Standardized Protocols : Adopt the Beilstein Journal’s guidelines for detailed experimental write-ups, including exact molar ratios, solvent grades, and equipment specifications .
- Interlaboratory Validation : Share samples with independent labs for NMR and GC-MS cross-verification.
- Open Data : Publish raw chromatograms and spectral data in supplementary materials to enable peer validation .
Q. How should researchers design studies to reconcile discrepancies in reported biological activity data for this compound?
- Methodological Answer :
- Meta-Analysis : Follow Cochrane Handbook guidelines to systematically review existing studies, assessing bias via ROBINS-I (Risk Of Bias In Non-randomized Studies) .
- Dose-Standardization : Normalize activity data to molar concentrations and cell viability controls.
- Collaborative Replication : Partner with multiple labs to validate findings under identical conditions .
Future Research Directions
Q. What gaps exist in understanding the environmental fate of this compound, and how can they be addressed experimentally?
- Methodological Answer :
- Photodegradation Studies : Expose this compound to UV light in simulated environmental matrices (e.g., water/soil) and analyze by LC-MS/MS.
- Biodegradation Assays : Use OECD 301F (Ready Biodegradability) tests with activated sludge cultures.
- Ecotoxicology : Evaluate Daphnia magna mortality and algal growth inhibition (OECD 202/201) .
Q. How can advanced spectroscopic techniques (e.g., in situ FTIR) enhance real-time monitoring of this compound synthesis?
- Methodological Answer :
- Reaction Monitoring : Install in situ FTIR probes to track carbonyl intermediate formation.
- Data Integration : Couple with chemometric tools (e.g., PCA) to correlate spectral changes with yield trends.
- Automation : Implement machine learning algorithms to optimize reaction parameters dynamically .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
